Product packaging for Saxagliptin N-Carboxybenzyl(Cat. No.:CAS No. 1408335-73-8)

Saxagliptin N-Carboxybenzyl

Cat. No.: B585775
CAS No.: 1408335-73-8
M. Wt: 449.551
InChI Key: DSLXQSYLYSTVKT-IBTFFAOSSA-N
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Description

Saxagliptin N-Carboxybenzyl (CAS 1408335-73-8) is a significant process-related impurity and synthetic intermediate in the manufacturing of the active pharmaceutical ingredient (API) Saxagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor approved for the treatment of type 2 diabetes mellitus . Its chemical name is Benzyl ((1S)-2-((1S,3S,5S)-3-cyano-2-azabicyclo[3.1.0]hexan-2-yl)-1-(3-hydroxyadamantan-1-yl)-2-oxoethyl)carbamate, and it has a molecular formula of C₂₆H₃₁N₃O₄ and a molecular weight of 449.55 g/mol . This compound is structurally characterized by the presence of a carboxybenzyl (Cbz) protecting group on the primary amine of the Saxagliptin molecule . This specific structure indicates its role as an intermediate in synthetic routes where the carboxybenzyl group is used to temporarily protect the amine functionality during the chemical synthesis of Saxagliptin . The thorough identification and characterization of such process-related impurities are critical in pharmaceutical development to ensure the final drug product's safety, efficacy, and quality, in accordance with strict regulatory guidelines (ICH) . For researchers, this compound serves as a vital reference standard for analytical purposes. It is used to develop and validate analytical methods, such as High-Performance Liquid Chromatography (HPLC), to identify and quantify this specific impurity in batches of Saxagliptin API, thereby helping to control and optimize the manufacturing process . Its reliable identification is essential for building a robust impurity profile and ensuring the purity of the final drug substance. The compound is typically supplied as a white solid and should be stored refrigerated at 2-8°C . Attention: This product is intended for research purposes and as a laboratory reagent exclusively. It is strictly marked as "For Research Use Only" (RUO) and must not be utilized for diagnostic, therapeutic, personal, or any form of human or veterinary applications.

Properties

CAS No.

1408335-73-8

Molecular Formula

C26H31N3O4

Molecular Weight

449.551

IUPAC Name

benzyl N-[(1S)-2-[(1S,3S,5S)-3-cyano-2-azabicyclo[3.1.0]hexan-2-yl]-1-(3-hydroxy-1-adamantyl)-2-oxoethyl]carbamate

InChI

InChI=1S/C26H31N3O4/c27-13-20-7-19-8-21(19)29(20)23(30)22(28-24(31)33-14-16-4-2-1-3-5-16)25-9-17-6-18(10-25)12-26(32,11-17)15-25/h1-5,17-22,32H,6-12,14-15H2,(H,28,31)/t17?,18?,19-,20+,21+,22-,25?,26?/m1/s1

InChI Key

DSLXQSYLYSTVKT-IBTFFAOSSA-N

SMILES

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)NC(=O)OCC6=CC=CC=C6

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Saxagliptin N Carboxybenzyl

Retrosynthetic Analysis Leading to the N-Carboxybenzyl Intermediate

Retrosynthetic analysis of Saxagliptin (B632) reveals that the molecule can be disconnected into two primary fragments: (S)-N-Cbz-3-hydroxyadamantylglycine and (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide. google.comacs.org This strategic bond cleavage simplifies the complex target molecule into more manageable and synthetically accessible precursors. The N-Carboxybenzyl (Cbz) group serves as a crucial protecting group for the amine functionality on the adamantylglycine fragment. This protection prevents unwanted side reactions during the coupling of the two fragments and allows for controlled, sequential bond formation. The selection of the Cbz group is predicated on its stability under various reaction conditions and its susceptibility to selective removal at a later stage in the synthesis. nerdfighteria.infototal-synthesis.com

Precursor Chemistry and Starting Material Functionalization

The synthesis of the key precursors for Saxagliptin N-Carboxybenzyl begins with readily available starting materials that undergo several functionalization steps.

The adamantane-containing fragment, (S)-N-Cbz-3-hydroxyadamantylglycine, is typically derived from 1-adamantanecarboxylic acid. researchgate.netmagtechjournal.comresearchgate.net The synthesis involves the introduction of a hydroxyl group at the 3-position of the adamantane (B196018) cage, often achieved through oxidation reactions. magtechjournal.comresearchgate.net For instance, 1-adamantanecarboxylic acid can be converted to 3-hydroxy-1-adamantanecarboxylic acid using a mixture of sulfuric acid and nitric acid. researchgate.net Subsequent steps involve the formation of an α-keto acid, 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid, which is a pivotal intermediate. researchgate.netmagtechjournal.comresearchgate.netresearchgate.net This keto acid can then be converted to the corresponding amino acid through methods like reductive amination. researchgate.netresearchgate.net

The other key fragment, the cyclopropyl-fused pyrrolidine (B122466) core, known as (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide, is synthesized from pyroglutamic acid. acs.org The synthesis of this bicyclic system often involves a Simmons-Smith cyclopropanation reaction on a dihydropyrrole precursor. acs.orgmdpi.comrsc.org

Detailed Synthetic Pathways for the Introduction of the N-Carboxybenzyl Moiety

The introduction of the N-Carboxybenzyl (Cbz) protecting group is a critical step in the synthesis of the adamantylglycine fragment. This is typically achieved after the formation of the amino acid.

Amine Protection Strategies Utilizing Carboxybenzyl Groups

The protection of the amine group of (S)-3-hydroxyadamantylglycine is commonly accomplished using benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. nerdfighteria.infototal-synthesis.com This reaction, often performed in a biphasic system (Schotten-Baumann conditions) with a base like sodium bicarbonate, results in the formation of a stable carbamate (B1207046) linkage. total-synthesis.com The Cbz group is well-suited for this role due to its resistance to a range of reaction conditions that will be employed in subsequent steps, yet it can be removed under specific and mild conditions. nerdfighteria.infototal-synthesis.commasterorganicchemistry.com

Reaction Reagents Conditions Purpose
N-Cbz ProtectionBenzyl chloroformate (Cbz-Cl), Sodium Bicarbonate (NaHCO3)Aqueous/Organic solvent mixture, 0°C to room temperatureProtection of the primary amine as a carbamate

Stereoselective Synthesis Approaches for Chiral Centers

The stereochemistry of Saxagliptin is crucial for its biological activity. The synthesis employs several strategies to ensure the correct configuration of the chiral centers. For the adamantylglycine fragment, enzymatic reductive amination of the precursor α-keto acid using a phenylalanine dehydrogenase (PDH) mutant can be employed to stereoselectively introduce the amine group, yielding the desired (S)-enantiomer. researchgate.netrsc.orggoogle.com Chemical resolution methods using chiral bases have also been reported to separate the enantiomers of N-Boc-3-hydroxyadamantylglycine, a closely related intermediate. researchgate.net

The synthesis of the (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide fragment also requires strict stereocontrol. The Simmons-Smith reaction, when applied to a chiral dihydropyrrole precursor, can proceed with high diastereoselectivity to establish the desired stereochemistry of the cyclopropane (B1198618) ring. mdpi.com

Key Coupling Reactions in Fragment Assembly

Once the two protected fragments, (S)-N-Cbz-3-hydroxyadamantylglycine and (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide, are synthesized, they are joined together via an amide bond formation. This coupling reaction is a critical step in the assembly of the Saxagliptin backbone. Standard peptide coupling reagents are employed to facilitate this transformation. google.comacs.orgresearchgate.net These reagents activate the carboxylic acid of the N-Cbz protected adamantylglycine, making it susceptible to nucleophilic attack by the amine of the bicyclic fragment.

Coupling Reagent Additive Base Solvent
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)HOBt (1-Hydroxybenzotriazole)DIPEA (N,N-Diisopropylethylamine)EtOAc (Ethyl Acetate)
T3P (Propylphosphonic Anhydride)DIPEA (N,N-Diisopropylethylamine)DCM (Dichloromethane)
CDMT (2-Chloro-4,6-dimethoxy-1,3,5-triazine)NMM (N-Methylmorpholine)EtOAc (Ethyl Acetate)

Subsequent Transformations and Deprotection Chemistry to Form Active Pharmaceutical Ingredients (APIs)

Following the successful coupling of the two fragments to form the N-Cbz protected intermediate, the final steps towards the synthesis of Saxagliptin involve the deprotection of the amine group. The N-Carboxybenzyl group is typically removed via catalytic hydrogenolysis. nerdfighteria.infototal-synthesis.comwikipedia.org This reaction is commonly carried out using a palladium catalyst (e.g., palladium on carbon) under an atmosphere of hydrogen gas. total-synthesis.comwikipedia.org The hydrogenolysis cleaves the benzylic C-O bond, releasing toluene (B28343) and the unstable carbamic acid, which readily decarboxylates to yield the free primary amine of Saxagliptin. total-synthesis.com

The final steps also include the dehydration of a primary amide to a nitrile, which is a key functional group in the final Saxagliptin molecule. acs.org This transformation is often achieved using a dehydrating agent. acs.org

Reaction Reagents Conditions Purpose
N-Cbz DeprotectionHydrogen (H2), Palladium on Carbon (Pd/C)Methanol (B129727) or other suitable solvent, atmospheric pressureRemoval of the Cbz protecting group to reveal the primary amine

Catalytic Hydrogenation for Carboxybenzyl Group Removal

Catalytic hydrogenation is a widely employed and highly efficient method for the deprotection of the N-Cbz group to yield the final Saxagliptin molecule. This reaction involves the cleavage of the benzylic C-O bond of the carbamate, facilitated by a metal catalyst in the presence of hydrogen.

The standard procedure involves treating N-Cbz-Saxagliptin with hydrogen gas over a palladium on carbon (Pd/C) catalyst. researchgate.net This process, known as hydrogenolysis, is clean and effective, typically affording the desired product in high yield. The byproducts of this reaction are toluene and carbon dioxide, which are easily removed from the reaction mixture.

Key parameters that are optimized for this reaction include the choice of solvent, catalyst type and loading, hydrogen pressure, and temperature. Solvents such as methanol or ethanol (B145695) are commonly used. researchgate.netresearchgate.net The reaction is generally carried out at temperatures near ambient and under hydrogen pressures ranging from atmospheric to several bars, depending on the scale and equipment. researchgate.netnih.gov For instance, one process describes the hydrogenation of an adamantyl amino acid derivative using Pd/C in methanol under 10-15 psi of hydrogen pressure at 25-30°C for 24 hours. researchgate.net

ParameterConditionSource
Catalyst Palladium on carbon (Pd/C) researchgate.net
Reagent Hydrogen Gas (H₂) researchgate.net
Solvent Methanol researchgate.net
Pressure 10-15 psi researchgate.net
Temperature 25-30°C researchgate.net
Reaction Time 24 hours researchgate.net

This interactive table summarizes typical conditions for the catalytic hydrogenation of a Cbz-protected Saxagliptin intermediate.

Alternative Deprotection Strategies

While catalytic hydrogenation is a mainstay, alternative methods for Cbz group removal are explored to overcome some of its limitations, such as the need for specialized high-pressure equipment and the handling of flammable hydrogen gas. researchgate.net

Catalytic Transfer Hydrogenation (CTH): This method provides a safer alternative by avoiding the use of gaseous hydrogen. Instead, a hydrogen donor molecule is used to generate hydrogen in situ. Common hydrogen donors include formic acid, ammonium (B1175870) formate, or cyclohexene, used in conjunction with a palladium catalyst. researchgate.netthieme-connect.com Another variation involves using sodium borohydride (B1222165) (NaBH₄) with catalytic Pd-C in methanol, which has been shown to be a rapid and facile method for Cbz deprotection. researchgate.net

Acid-Mediated Deprotection: Strong acidic conditions can also cleave the Cbz group. A mixture of hydrobromic acid (HBr) in acetic acid is a classic reagent for this purpose. More recently, methanesulfonic acid in hexafluoroisopropanol has been reported as an effective system for Cbz removal at room temperature. acs.org However, these harsh acidic methods may not be suitable for complex molecules like Saxagliptin that contain other acid-labile functional groups. The tert-butoxycarbonyl (Boc) group, another common amine protecting group used in Saxagliptin synthesis, is typically removed under acidic conditions, such as with trifluoroacetic acid or hydrochloric acid. orientjchem.orgorientjchem.orgportico.org This highlights the importance of choosing an orthogonal protecting group strategy where one group can be removed without affecting the other.

Process Optimization and Scalability Considerations for Synthesis

Transitioning the synthesis of Saxagliptin from the laboratory to an industrial scale requires significant process optimization to ensure robustness, cost-effectiveness, safety, and sustainability. acs.orgfda.gov

Catalyst Optimization and Recycling: For the key hydrogenation step, efforts focus on maximizing catalyst efficiency. This includes screening different grades and loadings of Pd/C to find the optimal balance between reaction rate and cost. Catalyst poisoning is a potential issue, and strategies to prevent it are crucial. google.com On a large scale, the ability to recover and reuse the expensive palladium catalyst is a major economic driver.

Reaction Conditions and Safety: When scaling up, heat and mass transfer become critical. The hydrogenation reaction is exothermic, and efficient heat removal is necessary to maintain temperature control and prevent runaway reactions. The industrial use of large volumes of hydrogen gas and flammable solvents like methanol necessitates specialized reactors and stringent safety protocols to mitigate risks of fire or explosion. fda.gov

Impurity Profile and Purification: On a large scale, controlling the impurity profile is paramount. Minor side reactions that are insignificant at the lab scale can lead to substantial amounts of impurities in a large batch. The process must be optimized to minimize the formation of by-products, such as the cyclic amidine impurity that can form from Saxagliptin itself. acs.org The final purification steps, often involving crystallization, must be robust and scalable to consistently deliver the active pharmaceutical ingredient (API) with the required high purity and correct polymorphic form. acs.org

Advanced Analytical Characterization of Saxagliptin N Carboxybenzyl

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods are indispensable for elucidating the molecular structure of new chemical entities. For Saxagliptin (B632) N-Carboxybenzyl, a combination of Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) Spectroscopy provides a complete picture of its atomic and functional group composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D experiments)

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. Analysis of the ¹H and ¹³C NMR spectra allows for the precise mapping of the hydrogen and carbon framework of the molecule. While specific spectral data for Saxagliptin N-Carboxybenzyl is confirmed to match its structure in supplier documentation, detailed shifts are not publicly available. chemicea.com However, based on the known structure, expected chemical shifts can be predicted.

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for the protons of the adamantane (B196018) cage, the azabicyclo[3.1.0]hexane system, and the N-carboxybenzyl protecting group. Protons on the adamantane moiety would appear as a series of complex multiplets in the upfield region (approx. 1.5-2.4 ppm). The protons of the benzyl (B1604629) group's aromatic ring would be found in the downfield region (approx. 7.3 ppm), with the benzylic CH₂ protons appearing around 5.1 ppm.

¹³C NMR: The carbon spectrum provides information on all unique carbon atoms. Key signals would include the nitrile carbon (C≡N) around 119 ppm, the two carbonyl carbons (amide and carbamate) between 155-175 ppm, and the aromatic carbons of the benzyl group between 127-136 ppm. ucl.ac.uk The numerous sp³ carbons of the adamantane and bicyclohexane rings would populate the upfield region of the spectrum. ucl.ac.uk

2D NMR Experiments: To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. A COSY experiment maps ¹H-¹H coupling correlations, while an HSQC experiment correlates directly bonded ¹H and ¹³C nuclei. researchgate.net These techniques are vital for confirming the connectivity within the complex aliphatic regions of the molecule.

Table 1: Predicted NMR Chemical Shifts for Key Fragments of this compound

FragmentNucleusPredicted Chemical Shift (ppm)Notes
Adamantane Cage¹H~ 1.5 - 2.4Multiple complex signals corresponding to CH and CH₂ groups.
Adamantane Cage¹³C~ 30 - 70Signals for CH, CH₂, and quaternary carbons, including the C-OH at ~68 ppm.
Benzyl Group (Aromatic)¹H~ 7.3Multiplet for the five aromatic protons.
Benzyl Group (Aromatic)¹³C~ 127 - 136Signals for the aromatic carbons.
Benzyl Group (CH₂)¹H~ 5.1Singlet or AB quartet for the two benzylic protons.
Carbamate (B1207046) (C=O)¹³C~ 155 - 156Carbonyl of the Cbz protecting group.
Amide (C=O)¹³C~ 170 - 172Carbonyl linking the amino acid and bicyclohexane moieties.
Nitrile (C≡N)¹³C~ 118 - 120Characteristic shift for a nitrile carbon. ucl.ac.uk

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition

HRMS is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental formula. For this compound, HRMS provides definitive confirmation of its identity. The technique is sensitive enough to distinguish between compounds with the same nominal mass but different elemental compositions.

Table 2: HRMS Data for this compound

Compound NameMolecular FormulaCalculated Monoisotopic Mass (Da)
This compoundC₂₆H₃₁N₃O₄449.2315

Data derived from PubChem CID 169446275. nih.gov

Analysis via techniques like ESI-Q-TOF (Electrospray Ionization Quadrupole Time-of-Flight) would show a protonated molecular ion [M+H]⁺ at m/z corresponding to the calculated exact mass, confirming the elemental composition.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic wavelengths. The IR spectrum of this compound would display absorption bands corresponding to its unique structural features, distinguishing it from the parent drug, Saxagliptin.

Key expected absorption bands include a broad O-H stretch from the hydroxyl group on the adamantane ring, an N-H stretch from the carbamate, and a sharp C≡N stretch for the nitrile group. researchgate.netmasterorganicchemistry.com Crucially, two distinct C=O (carbonyl) stretching bands would be visible: one for the amide carbonyl and another for the carbamate carbonyl, typically at slightly different wavenumbers. vscht.cz The presence of the benzyl group would be confirmed by aromatic C-H and C=C stretching vibrations. vscht.czlibretexts.org

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
O-H (Alcohol)Stretch3500 - 3200Broad, Strong
N-H (Carbamate)Stretch3400 - 3200Medium
C-H (Aromatic)Stretch3100 - 3000Medium-Weak
C-H (Aliphatic)Stretch3000 - 2850Strong
C≡N (Nitrile)Stretch2260 - 2220Medium-Weak, Sharp
C=O (Carbamate)Stretch1725 - 1700Strong
C=O (Amide)Stretch1680 - 1650Strong
C=C (Aromatic)Stretch1600 - 1450Medium-Weak

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and stereochemistry, confirming the absolute configuration of chiral centers. While various crystalline forms of Saxagliptin and its salts have been extensively studied to understand polymorphism, specific public domain crystallographic data for the N-Carboxybenzyl intermediate is not available. If a crystalline sample were obtained, this method would provide unequivocal proof of its solid-state structure.

Chromatographic Methodologies for Purity Assessment and Quantification

Chromatographic techniques are essential for separating a compound from impurities and for quantifying its concentration. High-Performance Liquid Chromatography (HPLC) is the primary method used for these purposes in pharmaceutical development.

High-Performance Liquid Chromatography (HPLC) Method Development

Developing a robust HPLC method is critical for assessing the purity of this compound and for monitoring its formation during synthesis. The goal is to create a method that can separate the main compound from any process-related impurities, starting materials, or degradation products.

Method development typically involves the systematic optimization of several parameters:

Column: Reversed-phase columns, such as a Zorbax SB-C8 or Hypersil BDS C18, are commonly used for separating compounds of similar polarity to Saxagliptin and its derivatives. derpharmachemica.com

Mobile Phase: A mixture of an aqueous buffer (e.g., sodium dihydrogen phosphate) and an organic solvent like acetonitrile (B52724) is typical. omicsonline.org The pH of the buffer is adjusted to ensure sharp peak shapes.

Elution Mode: A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to separate impurities with a wide range of polarities and to ensure the main peak elutes with a reasonable retention time and good symmetry. omicsonline.org

Detector: UV detection is standard, with the wavelength chosen to maximize the response for the analyte. Wavelengths around 210-213 nm are often effective for Saxagliptin-related compounds. omicsonline.org

The method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. omicsonline.orgpnrjournal.com

Table 4: Typical Parameters for HPLC Method Development for Saxagliptin-Related Compounds

ParameterTypical ConditionPurpose
ColumnReversed-Phase C18 or C8 (e.g., 150 x 4.6 mm, 5 µm)Stationary phase for separation based on hydrophobicity. derpharmachemica.com
Mobile Phase AAqueous Buffer (e.g., Phosphate (B84403), Formate)Controls pH and provides the polar component of the mobile phase.
Mobile Phase BAcetonitrile or Methanol (B129727)Organic modifier to control elution strength. omicsonline.org
ElutionGradientEnsures separation of early and late-eluting impurities.
Flow Rate1.0 - 1.2 mL/minAffects retention time, resolution, and backpressure. omicsonline.org
Column Temperature25 - 40 °CImproves peak shape and reproducibility. pnrjournal.com
DetectionUV at 210-213 nmQuantification based on UV absorbance.
Injection Volume10 - 20 µLVolume of sample introduced into the system.
Mobile Phase Composition and Gradient Elution

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically sub-2 µm) and higher pressures than conventional HPLC. This results in significantly improved resolution, higher sensitivity, and much faster analysis times. vensel.org These characteristics make UPLC an ideal technique for analyzing complex mixtures of pharmaceutical impurities.

For the analysis of Saxagliptin and its related compounds, UPLC methods often employ C18 columns with 1.7 or 1.8 µm particles. biointerfaceresearch.comijpsr.com The mobile phases are similar to those used in HPLC, typically consisting of a buffered aqueous solution and an organic solvent like acetonitrile. biointerfaceresearch.comwisdomlib.org The enhanced resolving power of UPLC allows for better separation of closely related impurities from the main Saxagliptin peak, which is critical for accurate purity determinations. For example, a UPLC method was able to resolve Saxagliptin and Metformin in under 3 minutes. biointerfaceresearch.com Another method achieved a run time of just 3 minutes for the analysis of Saxagliptin using a UPLC-MS/MS system. dergipark.org.tr

Table 3: UPLC Method Parameters for Saxagliptin Analysis

ColumnMobile PhaseFlow Rate (mL/min)DetectionReference
UPLC BEH C18 (150 x 2.1 mm, 1.7 µm)Potassium dihydrogen orthophosphate buffer:Acetonitrile (85:15, v/v)0.4PDA (220 nm) biointerfaceresearch.com
CHS C18 (100 x 2.1 mm, 1.7 µm)Water:Methanol (50:50, v/v)0.3UV (222 nm) vensel.org
HSS (100 x 2.1 mm, 1.8 m)Phosphate buffer:Acetonitrile (50:50, v/v)0.3PDA (260 nm) ijpsr.com
Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)0.1% Formic acid:Acetonitrile (40:60, v/v)0.120MS/MS dergipark.org.tr

Chiral Chromatography for Enantiomeric Purity Analysis

Saxagliptin is a chiral molecule, and as such, controlling its enantiomeric purity is a critical regulatory requirement. americanpharmaceuticalreview.com The different enantiomers of a drug can have different pharmacological and toxicological profiles. researchgate.net Chiral chromatography is the primary technique used to separate and quantify the enantiomers of a chiral compound.

While there are no recent specific chiral methods reported for Saxagliptin, the general approach involves using a chiral stationary phase (CSP). researchgate.net These stationary phases are designed to interact differently with the two enantiomers, leading to their separation. For other gliptins, like Sitagliptin, a Chiralcel OD-RH column has been used with a mobile phase containing a phosphate buffer, methanol, and acetonitrile. rsc.org For Vildagliptin, a Chiralcel OD-RH column was also used with a mobile phase of borax (B76245) buffer, acetonitrile, and triethylamine. scirp.org These examples suggest that a similar approach, likely involving a polysaccharide-based CSP, could be developed for the enantiomeric separation of Saxagliptin and its chiral impurities. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are the most commonly used techniques for such separations. researchgate.net

Chemical Stability and Degradation Pathways of Saxagliptin N Carboxybenzyl

Forced Degradation Studies Under Various Stress Conditions

Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability testing. It is designed to generate degradation products and provide information about the degradation pathways and the intrinsic stability of the molecule. Several studies have investigated the stability of Saxagliptin (B632) under various stress conditions as per the International Council for Harmonisation (ICH) guidelines. rsc.orgnih.gov

Studies have shown that Saxagliptin is susceptible to degradation under acidic conditions. rsc.orgnih.gov When subjected to acidic hydrolysis, significant degradation of the parent drug is observed. omicsonline.org For instance, treatment with 1.0 N HCl at ambient temperature for several hours leads to the formation of multiple degradation products. derpharmachemica.com The primary site of acid-catalyzed hydrolysis is often the amide bond within the molecule.

One study identified seven degradation products (DPs) under various stress conditions, with some being prominent in acidic environments. rsc.orgresearchgate.net The degradation is typically monitored using stability-indicating High-Performance Liquid Chromatography (HPLC) methods, which can separate the parent drug from its degradation products. omicsonline.orgderpharmachemica.com

Table 1: Summary of Acid-Induced Degradation Studies on Saxagliptin
Stress ConditionObservationReference
1.0 N HCl, ambient temperature, 30 minutesSignificant degradation observed. derpharmachemica.com
1.0 N HCl, 60°C, 6 hoursSignificant degradants formed.
Acidic HydrolysisDrug found to be labile. rsc.orgresearchgate.net

Similar to acidic conditions, Saxagliptin also demonstrates lability in basic environments. rsc.orgnih.gov Treatment with a base, such as 1.0 N NaOH at ambient or elevated temperatures, results in considerable degradation. derpharmachemica.com The alkaline conditions can facilitate the hydrolysis of the amide linkage and other susceptible functional groups within the Saxagliptin molecule. The degradation profile under basic stress is distinct from that of acid-induced degradation, leading to a different set of degradation products. rsc.orgresearchgate.net

Table 2: Summary of Base-Induced Degradation Studies on Saxagliptin
Stress ConditionObservationReference
1.0 N NaOH, ambient temperature, 3 hoursSignificant degradation observed. derpharmachemica.com
1.0 N NaOH, 60°C, 6 hoursSignificant degradants formed.
Alkaline HydrolysisDrug found to be labile. rsc.orgresearchgate.net

Oxidative stress is another critical factor affecting the stability of Saxagliptin. The drug has been found to be unstable under oxidative conditions. rsc.orgnih.gov Exposure to oxidizing agents, such as 30% hydrogen peroxide (H₂O₂), leads to the formation of degradation products. ijper.org The adamantane (B196018) moiety and other parts of the molecule can be susceptible to oxidation. The identification of these oxidative degradation products is crucial for understanding the complete stability profile of the drug.

Table 3: Summary of Oxidative Degradation Studies on Saxagliptin
Stress ConditionObservationReference
30% H₂O₂, 60°C, 2 hoursSignificant degradation observed. ijper.org
H₂O₂ oxidationSignificant degradants formed.
Oxidative StressDrug found to be labile. rsc.orgresearchgate.net

In contrast to its susceptibility to hydrolysis and oxidation, Saxagliptin has been reported to be relatively stable under photolytic stress. rsc.orgresearchgate.net When exposed to UV light and sunlight for extended periods, no significant degradation is typically observed. omicsonline.orgijper.org This suggests that the molecule is not particularly sensitive to degradation via photochemical pathways.

Table 4: Summary of Photolytic Degradation Studies on Saxagliptin
Stress ConditionObservationReference
Sunlight and UV light, 7 daysNo significant degradation. ijper.org
Photolytic StressDrug found to be stable. rsc.orgomicsonline.orgresearchgate.net

Saxagliptin has also demonstrated good stability under thermal stress. rsc.orgresearchgate.net Heating the drug substance at high temperatures, for example, at 105°C for several days, does not result in significant degradation. derpharmachemica.comijper.org This indicates a high degree of thermal stability for the molecule in its solid state.

Table 5: Summary of Thermal Degradation Studies on Saxagliptin
Stress ConditionObservationReference
105°C, 24 hoursNo significant degradation. ijper.org
105°C, 10 daysNo significant degradation. derpharmachemica.com
Thermal StressDrug found to be stable. rsc.orgresearchgate.net

Photolytic Degradation

Identification and Structural Elucidation of Degradation Products (e.g., Saxagliptin N-Carboxybenzyl O-Sulfate)

The characterization of degradation products formed under various stress conditions is a critical step in the stability assessment of a drug substance. Advanced analytical techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are instrumental in this process. rsc.org

Studies on Saxagliptin have led to the identification and structural elucidation of several degradation products. rsc.orgresearchgate.net For instance, a comprehensive study identified a total of seven degradation products under hydrolytic and oxidative stress conditions. rsc.orgresearchgate.net The structural characterization of these products is achieved by analyzing their fragmentation patterns in MS/MS experiments and comparing them with that of the parent drug. rsc.org

Mechanistic Understanding of N-Carboxybenzyl Cleavage and Transformation

The core structure of this compound features an amine functional group protected as a benzyloxycarbonyl (Cbz) carbamate (B1207046). scielo.brtotal-synthesis.com The stability of this carbamate linkage is generally robust, but it is susceptible to cleavage under specific chemical conditions, which can be encountered during synthesis, work-up, or as a result of interaction with reactive impurities. The primary degradation pathways involve the cleavage of this Cbz group through hydrolytic reactions, which can be catalyzed by either acid or base.

Acid-Catalyzed Cleavage: Under strong acidic conditions, the Cbz group can be removed to yield the deprotected amine, which in this case would be Saxagliptin. total-synthesis.com The mechanism typically proceeds via protonation of the carbamate's carbonyl oxygen. This activation facilitates one of two subsequent pathways. The most common pathway involves a bimolecular nucleophilic substitution (SN2) type attack on the benzylic carbon by a nucleophile (e.g., water), leading to the formation of an unstable carbamic acid intermediate. total-synthesis.comucoz.com This carbamic acid readily undergoes decarboxylation (loss of CO₂) to give the free amine. total-synthesis.comacs.org Alternatively, under very harsh acidic conditions, an SN1-type mechanism involving the formation of a stable benzyl (B1604629) carbocation can occur. highfine.comwikipedia.org

Base-Catalyzed Cleavage (Saponification): In the presence of a strong base (e.g., hydroxide (B78521) ions), the carbamate can undergo saponification. ucoz.com This pathway involves the nucleophilic attack of the hydroxide ion on the electrophilic carbonyl carbon of the carbamate group. This forms a tetrahedral intermediate which then collapses, cleaving the acyl-oxygen bond to release the amine and a carbonate species, or proceeds to form the unstable carbamic acid which decarboxylates. ucoz.com This pathway is analogous to the base-catalyzed hydrolysis of esters.

These degradation pathways are critical considerations during the later stages of Saxagliptin synthesis, where acidic or basic conditions may be used for other transformations or purification steps.

Table 1: Summary of N-Carboxybenzyl Cleavage Mechanisms
Cleavage PathwayCatalyst/ConditionsMechanism SummaryPrimary Transformation Products
Acid-Catalyzed HydrolysisStrong Acid (e.g., HBr, strong Lewis acids)Protonation of the carbamate followed by nucleophilic attack, leading to an unstable carbamic acid intermediate. total-synthesis.commasterorganicchemistry.comSaxagliptin, Carbon Dioxide, Benzyl Alcohol/Benzyl-derived species
Base-Catalyzed Hydrolysis (Saponification)Strong Base (e.g., NaOH, KOH)Nucleophilic attack of hydroxide on the carbamate carbonyl carbon, followed by cleavage and decarboxylation. ucoz.comSaxagliptin, Carbonate ion
HydrogenolysisH₂, Palladium on Carbon (Pd/C)Catalytic reduction cleaves the benzylic C-O bond. This is a standard synthetic deprotection method rather than a degradation pathway. total-synthesis.comhighfine.comSaxagliptin, Carbon Dioxide, Toluene (B28343)

Influence of Excipient Compatibility on Chemical Stability (in synthetic or analytical context)

While excipient compatibility is primarily a concern for final drug formulations, impurities within excipients can impact the stability of intermediates like this compound during process development or when used as analytical standards. alfa-chemistry.comarborpharmchem.compharmatimesofficial.com Certain common excipients, particularly polyethylene (B3416737) glycols (PEGs), are known to undergo oxidative degradation, generating reactive impurities. researchgate.netnih.gov

The primary degradation products of PEG are formaldehyde (B43269) and formic acid. nih.govwiley.comnih.gov These small organic molecules are highly reactive and can interact with amine-containing compounds. nih.gov In a synthetic or analytical context where this compound might be exposed to trace amounts of these impurities (e.g., from processing equipment previously used with PEG-containing materials or from an excipient matrix in a compatibility study), specific degradation reactions can occur.

N-Formylation: Formic acid, a major degradation product of PEG, can react directly with the secondary amine of the Saxagliptin moiety in this compound. researchgate.netnih.gov This reaction is a nucleophilic acyl substitution where the amine attacks the carbonyl carbon of formic acid, leading to the formation of an N-formyl derivative. This type of degradation has been identified as a significant stability issue for several amine-containing APIs, including the parent drug Saxagliptin. researchgate.netwho.int The presence of this N-formyl impurity would be a critical quality concern, as it represents a structural modification of the intended intermediate.

The potential for such reactions underscores the importance of controlling the purity of all materials and solvents used during the synthesis and analysis of this compound, and of understanding the degradation profiles of materials that may come into contact with it.

Table 2: Influence of Excipient-Derived Impurities on this compound Stability
Excipient ExampleReactive ImpurityPotential Degradation PathwayPotential Transformation Product
Polyethylene Glycol (PEG)Formic AcidN-Formylation via nucleophilic acyl substitution on the secondary amine. nih.govscispace.comN-Formyl-Saxagliptin N-Carboxybenzyl
Polyethylene Glycol (PEG)FormaldehydePotential for N-methylation (Eschweiler-Clarke type reaction) if formic acid is also present. nih.govN-Methyl-Saxagliptin N-Carboxybenzyl

Structural Contributions and Derivative Chemistry in the Context of Saxagliptin Analogs

Chemical Role of the N-Carboxybenzyl Moiety as a Protecting Group

In organic synthesis, particularly in peptide and pharmaceutical chemistry, a protecting group is essential to prevent a reactive functional group from undergoing unwanted reactions during a chemical transformation. The N-Carboxybenzyl (Cbz or Z) group is a widely used protecting group for amines. masterorganicchemistry.comspcmc.ac.in

The primary function of the Cbz group in the context of Saxagliptin (B632) N-Carboxybenzyl is to mask the reactivity of the primary amine on the amino acid scaffold. This protection is crucial during the coupling reactions required to build the complex molecular architecture of Saxagliptin. By converting the amine into a less nucleophilic carbamate (B1207046), the Cbz group ensures that other desired reactions can proceed with high selectivity. total-synthesis.combiosynth.com

The Cbz group was introduced for peptide synthesis in the 1930s and remains a staple due to its specific characteristics. total-synthesis.com It is notably stable under a variety of reaction conditions, including those involving acids and bases, making it orthogonal to many other protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl). masterorganicchemistry.comtotal-synthesis.com The removal, or deprotection, of the Cbz group is typically achieved through catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst), a mild method that cleaves the benzyl-oxygen bond to release the free amine, toluene (B28343), and carbon dioxide. spcmc.ac.inorganic-chemistry.org

Table 1: Comparison of Common Amine Protecting Groups in Synthesis

Protecting Group Abbreviation Structure Stability Deprotection Conditions
Carboxybenzyl Cbz, Z C₆H₅CH₂OCO- Stable to mild acid and base. total-synthesis.com Catalytic Hydrogenolysis (H₂/Pd-C), strong acids (HBr/AcOH). masterorganicchemistry.comspcmc.ac.in
tert-Butoxycarbonyl Boc (CH₃)₃COCO- Labile to strong acids. spcmc.ac.in Strong acids (e.g., Trifluoroacetic acid - TFA). masterorganicchemistry.com

| 9-Fluorenylmethoxycarbonyl | Fmoc | C₁₄H₉CH₂OCO- | Labile to bases. masterorganicchemistry.com | Base (e.g., Piperidine). masterorganicchemistry.com |

This strategic use of the Cbz group allows for the controlled, stepwise assembly of the Saxagliptin molecule, preventing the formation of undesired side products and ensuring a higher yield of the final active pharmaceutical ingredient.

Impact of N-Carboxybenzyl Group on Conformational Preferences and Molecular Interactions (theoretical/computational)

The N-Carboxybenzyl group, being a bulky and structurally significant moiety, can influence the conformational preferences of the molecule it is attached to. Computational studies on N-Cbz-protected amino acids provide insight into these effects. researchgate.net Molecular dynamics simulations have shown that the presence of the Cbz group can restrict the rotational freedom around the N-Cα bond of the amino acid backbone. researchgate.nettandfonline.com

Design of Analogs Involving Modifications to the N-Carboxybenzyl Scaffold

The development of new dipeptidyl peptidase-4 (DPP-4) inhibitors often involves modifying the structure of existing drugs like Saxagliptin to improve properties such as potency, selectivity, or pharmacokinetic profiles. derpharmachemica.comnih.gov The N-terminal region of these inhibitors, where the Cbz group resides in the intermediate, is a critical point for interaction with the DPP-4 enzyme. researchgate.netwikipedia.org

While Saxagliptin N-Carboxybenzyl is an intermediate, the principles of modifying this position are relevant to analog design. The synthesis of analogs would involve replacing the Cbz protecting group with various other functional groups after its removal. Structure-activity relationship (SAR) studies on DPP-4 inhibitors have shown that the N-terminal amino group can be substituted with different moieties to optimize binding. wikipedia.org For example, introducing bulky or specifically charged groups can alter the interaction with key residues in the S1 pocket of the DPP-4 active site, potentially enhancing inhibitory activity. derpharmachemica.comresearchgate.net The design of new analogs often employs techniques like scaffold hopping to replace parts of the molecule, and modifications at the N-terminus are a common strategy to create novel, patentable inhibitors. nih.gov

Computational Chemistry and Molecular Modeling of this compound and its Chemical Variants

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, allowing researchers to predict how a molecule like Saxagliptin or its variants will interact with its biological target. researchgate.net Molecular docking simulations are frequently used to study the binding of DPP-4 inhibitors to the enzyme's active site. globalresearchonline.netnih.gov

For Saxagliptin, these studies have elucidated the key interactions that contribute to its high affinity and selectivity. The molecule fits into the enzyme's binding pocket, with specific functional groups forming hydrogen bonds and hydrophobic interactions with key amino acid residues of the DPP-4 enzyme. researchgate.net A docking study of Saxagliptin's stereoisomers confirmed that specific interactions with residues such as Tyr662 are crucial for potent inhibition. nih.gov

Although this compound itself is an intermediate and not the active inhibitor, its structure could be modeled to understand its conformational dynamics and how it might interact with other molecules during synthesis. Furthermore, computational methods can be applied to design and evaluate hypothetical analogs where the N-Carboxybenzyl group is replaced by other functionalities. By predicting the binding energies and interaction patterns of these virtual compounds, researchers can prioritize the synthesis of the most promising candidates, saving significant time and resources. derpharmachemica.comglobalresearchonline.net

Table 2: Key Interactions of Saxagliptin with DPP-4 Active Site Residues from Modeling Studies

Saxagliptin Moiety Interacting DPP-4 Residue Type of Interaction Reference
Adamantyl group Tyr547 Hydrophobic Interaction researchgate.net
Cyanopyrrolidine Ser630 Covalent Interaction (reversible) wikipedia.org
Amino group Glu205, Glu206 Ionic Interaction/Hydrogen Bond researchgate.net

Impurity Profiling and Analytical Quality Control of Saxagliptin N Carboxybenzyl

Development of Analytical Methods for Impurity Detection and Quantification

The detection and quantification of impurities in Saxagliptin (B632) N-Carboxybenzyl necessitate the development of sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose.

A common approach involves using a reversed-phase HPLC (RP-HPLC) method. For instance, a method for Saxagliptin and its related substances has been developed using a C18 column. bepls.comresearchgate.net The mobile phase, a crucial component for achieving separation, is often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). bepls.comderpharmachemica.com The pH of the aqueous phase is also a critical parameter that is optimized to ensure good separation of the main compound from its impurities. scielo.br

For example, one validated RP-HPLC method for Saxagliptin hydrochloride utilized a Grace C18 column (250mm x 4.6ID, 5 micron) with a mobile phase of methanol and water (80:20 v/v) at a flow rate of 0.8 ml/min, with UV detection at 212 nm. bepls.comresearchgate.net Another method employed a Zorbax SB-C8 column with a gradient elution system of a buffer solution and acetonitrile. derpharmachemica.com

More advanced techniques like Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offer even greater sensitivity and selectivity. dergipark.org.tr A UPLC-MS/MS method for Saxagliptin was developed using a Waters Acquity UPLC BEH C18 column with a mobile phase of acetonitrile and 0.1% formic acid (60:40, v/v). dergipark.org.tr This method allows for the detection and quantification of impurities at very low levels. dergipark.org.tr

The selection of the detection wavelength in UV-based methods is also critical. For Saxagliptin, wavelengths around 204 nm, 212 nm, 220 nm, 225 nm, and 281 nm have been reported in various studies. bepls.comderpharmachemica.comscielo.brjuniperpublishers.comjuniperpublishers.com The choice of wavelength depends on the UV absorbance characteristics of Saxagliptin N-Carboxybenzyl and its potential impurities.

Qualification and Characterization of Related Substances

Once potential impurities are detected, they must be qualified and characterized. This involves identifying their chemical structures and assessing their potential impact. This compound itself is an intermediate in the synthesis of Saxagliptin. pharmaffiliates.com

Several related substances and potential impurities of Saxagliptin have been identified, which could also be relevant to the analysis of this compound. These include various diastereoisomers and degradation products. pharmaffiliates.comkmpharma.indaicelpharmastandards.com Forced degradation studies, where the drug substance is subjected to stress conditions like acid, base, oxidation, and heat, are instrumental in identifying potential degradation products. derpharmachemica.com

For instance, forced degradation studies on Saxagliptin have revealed several degradation products that were then characterized. derpharmachemica.com The peak purity of the main compound and any detected impurities is often assessed using a photodiode array (PDA) detector to ensure that a chromatographic peak corresponds to a single component. derpharmachemica.com

Some of the identified impurities related to Saxagliptin include:

Saxagliptin Impurity A derpharmachemica.com

Saxagliptin Impurity B derpharmachemica.com

Saxagliptin Impurity C derpharmachemica.com

Saxagliptin Impurity D derpharmachemica.com

Saxagliptin Impurity E derpharmachemica.com

Saxagliptin Impurity G derpharmachemica.com

The chemical structures of these impurities are elucidated using advanced analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Establishment of Purity Standards and Reference Materials

To ensure the quality of this compound, the establishment of purity standards and the availability of certified reference materials are essential. These reference standards are highly purified compounds used as a benchmark for analytical methods. aquigenbio.comcymitquimica.com

Reference standards for Saxagliptin and its impurities, including this compound, are available from various pharmaceutical reference standard suppliers. pharmaffiliates.compharmaffiliates.compharmaffiliates.com These standards are crucial for the development and validation of analytical methods, as well as for routine quality control testing. aquigenbio.comcleanchemlab.com They are used to confirm the identity and purity of the manufactured substance and to quantify any impurities present.

The availability of well-characterized reference materials allows for the accurate calibration of analytical instruments and ensures the reliability and consistency of test results across different laboratories and manufacturing sites.

Method Validation for Analytical Applications

Any analytical method developed for impurity profiling and quality control must be rigorously validated to ensure it is fit for its intended purpose. Method validation is performed according to guidelines established by regulatory bodies like the International Council for Harmonisation (ICH). juniperpublishers.comjuniperpublishers.com The key validation parameters include specificity, selectivity, linearity, range, accuracy, and precision. bepls.comresearchgate.net

Specificity and Selectivity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. derpharmachemica.com In the context of this compound, the method must be able to separate it from other related substances and potential process impurities. derpharmachemica.com Forced degradation studies are a key part of demonstrating specificity, as they show that the method can separate the main peak from the peaks of degradation products. derpharmachemica.com

Linearity and Range

Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. bepls.com The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. juniperpublishers.comjuniperpublishers.com

For example, a UV-Visible spectrophotometric method for Saxagliptin was found to be linear in the concentration range of 2-10 μg/ml. juniperpublishers.comjuniperpublishers.com An RP-HPLC method for Saxagliptin hydrochloride showed linearity over a concentration range of 10-50 µg/ml. bepls.com Another RP-LC method for saxagliptin demonstrated linearity in the range of 15.0 - 100.0 µg.mL-1. scielo.br

Analytical MethodAnalyteLinearity RangeCorrelation Coefficient (r²)Source
UV-Visible SpectrophotometrySaxagliptin2-10 µg/ml0.99068 juniperpublishers.comjuniperpublishers.com
RP-HPLCSaxagliptin Hydrochloride10-50 µg/ml0.999 bepls.com
RP-LCSaxagliptin15.0 - 100.0 µg/mL>0.999 scielo.br
UPLC-MS/MSSaxagliptin10–150 ng/mL0.9980 dergipark.org.tr
HPLC-UVSaxagliptin0.01 to 0.50 µg/mL0.996 nih.gov

Accuracy and Precision

Accuracy is the closeness of the test results obtained by the method to the true value. researchgate.net It is often determined by recovery studies, where a known amount of the analyte is added to a sample and the percentage of the analyte recovered by the method is calculated. scielo.br

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. researchgate.net It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). juniperpublishers.com

Analytical MethodAnalyteAccuracy (% Recovery)Precision (%RSD)Source
UV-Visible SpectrophotometrySaxagliptin93.75 - 104.16%<2% juniperpublishers.comjuniperpublishers.com
RP-HPLCSaxagliptin98.26 - 101.143%0.0807% (Method Precision) researchgate.net
RP-LCSaxagliptin99.42 - 101.59%<1.49% scielo.br
UPLC-MS/MSSaxagliptin98.20% to 98.55%Not specified in abstract dergipark.org.tr
LC-MS/MSSaxagliptin99.28–99.99% (inter-day)1.97–6.21% (inter-day) nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are crucial performance characteristics of any analytical method intended for impurity profiling. The LOD represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. derpharmachemica.com These values are typically established by analyzing a series of diluted solutions and are often defined by a specific signal-to-noise ratio, commonly 3:1 for LOD and 10:1 for LOQ. derpharmachemica.comomicsonline.org

For impurities related to Saxagliptin, various studies have established these limits, which serve as a benchmark for methods that would be applied to this compound. For instance, in the analysis of Saxagliptin and its degradants, LOD and LOQ values are often in the microgram per milliliter (µg/mL) or even nanogram per milliliter (ng/mL) range, demonstrating the high sensitivity of modern chromatographic techniques. bepls.comdergipark.org.trrjptonline.org

One study on Saxagliptin hydrochloride reported an LOD of 0.6070 µg/mL and an LOQ of 1.8395 µg/mL. bepls.com Another study focusing on the simultaneous determination of Dapagliflozin and Saxagliptin found the LOD and LOQ for Saxagliptin to be 0.37 µg/mL and 1.1193 µg/mL, respectively. rjptonline.org A highly sensitive UPLC-MS/MS method pushed these limits even further, reporting an LOD of 3 ng/mL and an LOQ of 10 ng/mL for Saxagliptin. dergipark.org.tr Given that this compound is a closely related structure, it is anticipated that a validated HPLC or UPLC method would achieve comparable levels of sensitivity.

Table 1: Representative LOD and LOQ Values for Saxagliptin and Related Compounds

Analytical MethodAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
RP-HPLCSaxagliptin HCl0.6070 µg/mL1.8395 µg/mL bepls.com
RP-HPLCSaxagliptin0.37 µg/mL1.1193 µg/mL rjptonline.org
RP-HPLCDapagliflozin3.00 µg/mL9.98 µg/mL umlub.pl
RP-HPLCSaxagliptin3.02 µg/mL10.01 µg/mL umlub.pl
UPLC-MS/MSSaxagliptin3 ng/mL10 ng/mL dergipark.org.tr

Robustness and System Suitability

The robustness of an analytical method refers to its ability to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during routine use. scielo.br System suitability testing is an integral part of the analytical procedure, ensuring that the chromatographic system is performing adequately for the analysis to be done. bepls.com

Robustness is evaluated by intentionally altering parameters such as:

Mobile Phase Composition: Varying the ratio of solvents (e.g., ±2-5%). biointerfaceresearch.comumlub.pl

pH of the Mobile Phase Buffer: Adjusting the pH by a small margin (e.g., ±0.1-0.2 units). omicsonline.orgscielo.br

Flow Rate: Changing the flow rate of the mobile phase (e.g., ±0.1-0.2 mL/min). umlub.plscielo.br

Column Temperature: Modifying the column oven temperature (e.g., ±5°C). biointerfaceresearch.comomicsonline.org

Wavelength of Detection: Altering the UV detector wavelength slightly (e.g., ±2-5 nm). rjptonline.orgumlub.pl

In a typical robustness study for a method analyzing Saxagliptin, the relative standard deviation (%RSD) of the results obtained under these varied conditions should remain within acceptable limits, often less than 2.0%, to demonstrate the method's resilience. biointerfaceresearch.comrjptonline.org

System Suitability is assessed before and during analysis by injecting a standard solution and evaluating several key parameters. These parameters ensure the system is fit for its intended purpose. According to guidelines and common practice, these include:

Tailing Factor (or Asymmetry Factor): Measures the symmetry of the chromatographic peak. A value close to 1 is ideal, with acceptance criteria often set at ≤ 2.0. umlub.pl

Theoretical Plates (N): Indicates the efficiency of the column. Higher numbers signify better efficiency, with typical requirements being >2000. umlub.pl

Resolution (Rs): Measures the degree of separation between adjacent peaks. A resolution of >2.0 is generally considered adequate. umlub.pl

Relative Standard Deviation (%RSD): The precision of replicate injections of a standard solution is measured. The %RSD for peak area and retention time should typically be ≤ 2.0%. bepls.comscielo.br

Table 2: Typical System Suitability Parameters for Saxagliptin Analysis

ParameterTypical Acceptance CriteriaExample Finding for SaxagliptinReference
Tailing Factor≤ 2.01.37 umlub.pl
Theoretical Plates> 20003772 umlub.pl
Resolution (between peaks)> 2.03.96 umlub.pl
%RSD of Peak Area (n=6)≤ 2.0%1.25% scielo.br

By establishing and consistently meeting these stringent analytical quality control parameters for methods capable of resolving Saxagliptin and its impurities, the reliable detection and quantification of specific compounds like this compound are assured, safeguarding the quality of the final pharmaceutical product.

Future Research Directions for Saxagliptin N Carboxybenzyl

Novel and Greener Synthetic Routes

The commercial-scale synthesis of Saxagliptin (B632) involves the coupling of two key unnatural amino acid derivatives. acs.orgresearchgate.net The current processes, while effective, present opportunities for improvement in line with the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of less hazardous substances. researchgate.net

Future research should focus on several key areas:

Biocatalysis and Enzymatic Synthesis : The use of enzymes in synthesis offers high selectivity and mild reaction conditions. Research into employing engineered enzymes, such as transaminases or phenylalanine dehydrogenases, could streamline the synthesis of chiral amino acid precursors. researchgate.net An asymmetric synthesis of Saxagliptin has been demonstrated using a transaminase, highlighting the potential of biocatalysis to create chiral centers with high efficiency. dokumen.pub

Alternative Solvents and Reagents : A significant portion of waste in pharmaceutical manufacturing comes from solvents. Research into replacing traditional organic solvents with greener alternatives, such as water or bio-based solvents, is a critical goal. researchgate.net Additionally, replacing hazardous reagents used in steps like oxidation or protection/deprotection with more benign alternatives would reduce environmental impact and improve process safety.

Development of Advanced Online Analytical Techniques for Process Monitoring

Ensuring the quality and consistency of pharmaceutical intermediates is paramount. Currently, the analysis of Saxagliptin and its related compounds relies on established techniques like High-Performance Liquid Chromatography (HPLC) and UV-Spectrophotometry. researchgate.netnih.govbepls.com These methods are typically performed offline, where a sample is removed from the reactor for analysis, introducing a time delay.

The future of process monitoring lies in the implementation of Process Analytical Technology (PAT), which involves online, real-time analysis.

Real-time Reaction Monitoring : Techniques such as Fourier-Transform Infrared Spectroscopy (FT-IR), Raman Spectroscopy, and online HPLC can be integrated directly into the reaction vessel. This would allow for continuous monitoring of the concentration of Saxagliptin N-Carboxybenzyl and related impurities as the reaction progresses.

Improved Process Control : By providing instantaneous data, online analytical methods enable tighter control over critical process parameters like temperature, pressure, and reagent addition. This leads to a more robust and reproducible manufacturing process, minimizing batch-to-batch variability and improving yield.

Data-Rich Experimentation : A review of analytical methods for Saxagliptin noted the need for novel techniques that are safer and reduce waste. researchgate.net Integrating these advanced analytical tools facilitates a Quality by Design (QbD) approach, where process understanding is built upon comprehensive, real-time data, leading to more efficient and reliable method development. nih.gov

Exploration of Deuterated and Labeled Analogs for Research Purposes

Isotopically labeled compounds are indispensable tools in drug development, used to trace the metabolic fate of a drug and to serve as internal standards for quantitative analysis. Several labeled analogs of Saxagliptin have been synthesized to support biological and clinical studies. nih.govmedchemexpress.com

Future research will likely expand upon this foundation. The synthesis of ¹⁴C-labeled and ¹³CD₂-labeled Saxagliptin has been crucial for biological studies. nih.gov These tracers allow researchers to conduct detailed investigations into the absorption, distribution, metabolism, and excretion (ADME) profiles of the drug. The development of deuterated analogs has also gained attention for its potential to alter pharmacokinetic profiles. medchemexpress.com

Further exploration could involve:

Targeted Labeling of Precursors : Synthesizing labeled versions of this compound itself could provide insights into specific synthetic pathways and help optimize reaction kinetics by allowing for precise tracking of the intermediate.

Development of New Labeled Standards : As analytical techniques become more sensitive, the need for a wider array of high-purity, stable isotope-labeled standards for both the parent drug and its key metabolites and precursors will grow. These standards are critical for validating bioanalytical methods used in clinical trials.

Table 1: Examples of Isotopically Labeled Saxagliptin Analogs and Their Applications

Labeled Compound Isotope(s) Reported Research Application(s) Reference(s)
¹⁴C-labeled Saxagliptin ¹⁴C Biological studies, metabolic research nih.gov
¹³CD₂-labeled Saxagliptin ¹³C, ²H (Deuterium) Biological studies, tracer for quantitation nih.govmedchemexpress.com
¹³CD₂-labeled 5-hydroxy Saxagliptin ¹³C, ²H (Deuterium) Study of the primary active metabolite nih.gov
Saxagliptin-[¹⁵N,d₂] Hydrochloride ¹⁵N, ²H (Deuterium) Metabolic research, internal standard for mass spectrometry synzeal.com

Computational Design and Synthesis of Chemically Modified Saxagliptin Precursors

Future research directions include:

In Silico Design of Precursors : Using molecular modeling and quantum mechanics, researchers can design novel precursors with improved characteristics. For instance, modifying the N-Carboxybenzyl protecting group could yield a derivative that is more easily attached or removed under milder, greener conditions.

Predictive Stability and Reactivity : Computational tools can predict the stability of intermediates and model reaction pathways. Ab initio calculations have already been used to understand the activation energies of Saxagliptin's degradation pathways. mdpi.comresearchgate.net Similar methods could be used to predict the reactivity of new precursors, identifying the most promising candidates for synthesis.

Structure-Activity Relationship (SAR) Studies : Docking studies have been used to understand how DPP-4 inhibitors interact with the enzyme's active site. researchgate.net This knowledge can be used to design precursors that not only lead to a potent final product but may also possess properties that simplify purification by avoiding the formation of problematic isomers or impurities.

By leveraging computational design, the process of discovering and developing improved synthetic routes can be accelerated, moving from a trial-and-error approach to a more targeted, predictive science.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods to confirm the structural integrity of Saxagliptin N-Carboxybenzyl in synthetic chemistry research?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm proton and carbon environments, complemented by high-resolution mass spectrometry (HRMS) for molecular weight validation. Infrared (IR) spectroscopy can identify functional groups like the carboxybenzyl moiety. Cross-reference spectral data with literature databases (e.g., SciFinder-n) to validate assignments .**
  • Data Reporting : Include peak assignments, coupling constants, and integration values in supplementary materials, following journal guidelines for reproducibility .

Q. How should researchers safely handle this compound to mitigate risks of dermal sensitization?

  • Methodological Answer : Adopt OSHA-compliant protocols: wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing or synthesizing the compound. Store in airtight containers under inert gas (e.g., nitrogen) to prevent degradation. Regularly monitor airborne particle levels using gravimetric sampling .**
  • Contingency Planning : Include emergency procedures for spills (e.g., neutralization with absorbent materials) and document Material Safety Data Sheet (MSDS) compliance .

Q. What criteria should guide the selection of solvents for this compound crystallization?

  • Methodological Answer : Prioritize solvents with low polarity (e.g., ethyl acetate, dichloromethane) to enhance solubility gradients. Screen solvents using differential scanning calorimetry (DSC) to assess polymorphic stability. Validate purity via HPLC with UV detection (λ = 254 nm) and compare retention times to reference standards .**

Advanced Research Questions

Q. How can researchers optimize reaction conditions for synthesizing this compound derivatives with high enantiomeric excess?

  • Methodological Answer : Employ Design of Experiments (DoE) to evaluate variables (temperature, catalyst loading, solvent ratio). Use chiral stationary phase HPLC to monitor enantioselectivity. Apply density functional theory (DFT) to model transition states and predict steric effects. Validate synthetic routes with kinetic isotope effect (KIE) studies .**
  • Data Contradiction Analysis : If experimental yields diverge from computational predictions, re-examine solvent polarity effects or catalyst decomposition pathways using in-situ IR spectroscopy .

Q. What strategies resolve discrepancies between in vitro enzyme inhibition assays and in vivo pharmacokinetic data for this compound analogs?

  • Methodological Answer : Conduct species-specific cytochrome P450 (CYP) inhibition assays to identify metabolic interferences. Use physiologically based pharmacokinetic (PBPK) modeling to correlate in vitro IC₅₀ values with plasma concentration-time profiles. Validate with microdosing studies in animal models .**
  • Reporting Standards : Disclose assay conditions (e.g., buffer pH, co-factor concentrations) and statistical confidence intervals to enhance cross-study comparability .

Q. How can computational chemists validate molecular docking predictions for this compound binding to dipeptidyl peptidase-4 (DPP-4)?

  • Methodological Answer : Combine molecular dynamics (MD) simulations (AMBER or GROMACS) with X-ray crystallography of ligand-protein complexes. Use free-energy perturbation (FEP) calculations to refine binding affinity estimates. Cross-validate with surface plasmon resonance (SPR) for kinetic parameter determination .**
  • Critical Analysis : Address force field limitations by comparing multiple scoring functions (e.g., AutoDock Vina vs. Glide) and experimental mutagenesis data .

Data Management and Reproducibility

Q. What protocols ensure reproducibility in scaling up this compound synthesis from milligram to gram quantities?

  • Methodological Answer : Document temperature gradients and mixing efficiency using process analytical technology (PAT) tools like ReactIR. Perform failure mode and effects analysis (FMEA) to identify critical process parameters (CPPs). Archive raw data (e.g., NMR FIDs, chromatograms) in FAIR-compliant repositories .**

Q. How should researchers address batch-to-batch variability in this compound’s physicochemical properties?

  • Methodological Answer : Implement quality-by-design (QbD) principles: characterize raw material sources, track lot numbers, and use multivariate analysis (e.g., PCA) to correlate variability with synthesis conditions. Standardize storage protocols (e.g., desiccants, temperature) to minimize degradation .**

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.